Cas no 1807029-94-2 (5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride is a highly reactive sulfonyl chloride derivative with a pyridine core, featuring chloro, cyano, and difluoromethyl substituents. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds. The presence of the sulfonyl chloride group enables efficient nucleophilic substitution reactions, while the electron-withdrawing cyano and difluoromethyl groups enhance reactivity in cross-coupling and cyclization processes. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique substitution pattern facilitates the development of bioactive molecules. Careful handling is required due to its moisture sensitivity and potential reactivity with nucleophiles.
5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride structure
1807029-94-2 structure
Product name:5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride
CAS No:1807029-94-2
MF:C7H2Cl2F2N2O2S
MW:287.070785045624
CID:4865475

5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride
    • Inchi: 1S/C7H2Cl2F2N2O2S/c8-3-2-13-4(1-12)5(7(10)11)6(3)16(9,14)15/h2,7H
    • InChI Key: AQKNKSSLGROPNR-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=CN=C(C#N)C=1C(F)F)Cl)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 402
  • XLogP3: 2.2
  • Topological Polar Surface Area: 79.2

5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054927-250mg
5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-94-2 97%
250mg
$998.40 2022-03-31
Alichem
A029054927-1g
5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-94-2 97%
1g
$2,920.40 2022-03-31
Alichem
A029054927-500mg
5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-94-2 97%
500mg
$1,711.50 2022-03-31

5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride Related Literature

Additional information on 5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride

Introduction to 5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1807029-94-2) and Its Applications in Modern Chemical Biology

5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride, identified by the CAS number 1807029-94-2, is a highly versatile and synthetically valuable compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are well-documented for their broad spectrum of biological activities and utility in drug discovery. The structural features of this molecule, including the presence of a chloro group, a cyano group, a difluoromethyl group, and a sulfonyl chloride moiety, contribute to its unique reactivity and make it an indispensable tool in synthetic chemistry.

The< strong>chloro substituent on the pyridine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for constructing more complex molecular architectures. In contrast, the< strong>cyano group introduces a polar electron-withdrawing effect, which can influence both the electronic properties and the reactivity of adjacent functional groups. The< strong>3-(difluoromethyl) moiety is particularly noteworthy due to its ability to modulate metabolic stability and binding affinity in biological targets. Furthermore, the presence of a< strong>4-sulfonyl chloride group provides a reactive site for further derivatization, enabling the formation of amides, sulfonamides, and other pharmacologically relevant structures.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride has emerged as a key intermediate in the synthesis of small-molecule inhibitors that interact with critical biological pathways. For instance, studies have demonstrated its utility in generating potent kinase inhibitors by leveraging its sulfonyl chloride functionality to form covalent bonds with cysteine residues in target proteins. This approach has shown promise in preclinical models for the treatment of resistant malignancies.

The< strong>difluoromethyl group is particularly interesting from a medicinal chemistry perspective. Its incorporation into drug candidates has been shown to enhance binding affinity by improving hydrophobic interactions and reducing metabolic susceptibility. This feature has been exploited in the development of next-generation antiviral and anticancer agents where subtle modifications can significantly alter pharmacokinetic profiles. Recent publications highlight the use of this compound in designing inhibitors targeting viral proteases, where the< strong>cyano and< strong>sulfonyl chloride groups play pivotal roles in substrate mimicry and transition state stabilization.

The< strong>chloro substituent also serves as a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups, expanding the structural diversity of derived compounds. Such modifications are often employed to optimize pharmacological properties like solubility, permeability, and target specificity. Researchers have utilized these strategies to develop novel analogs with improved efficacy and reduced toxicity in animal models.

The< strong>sulfonyl chloride functionality is particularly valuable for generating sulfonamides, which are ubiquitous pharmacophores found in numerous approved drugs. By reacting this compound with primary or secondary amines, chemists can efficiently construct sulfonamide derivatives that exhibit diverse biological activities. For example, sulfonamides derived from< strong>5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride have shown inhibitory effects on enzymes involved in bacterial infections and inflammatory responses. The ability to rapidly access these derivatives makes this compound an attractive building block for high-throughput screening campaigns.

In conclusion, 5-Chloro-2-cyano-3-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1807029-94-2) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural attributes enable diverse synthetic pathways and functionalization strategies that are essential for developing innovative therapeutic agents. As research continues to uncover new biological targets and mechanisms, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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